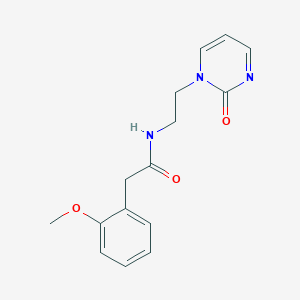

2-(2-methoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

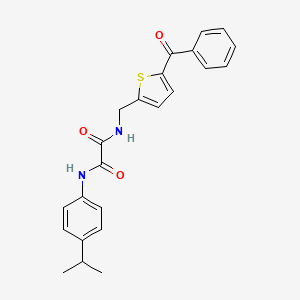

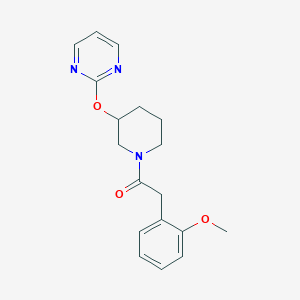

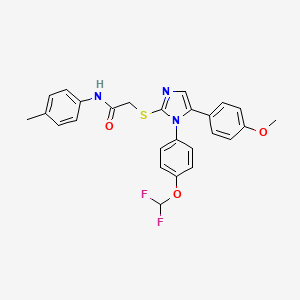

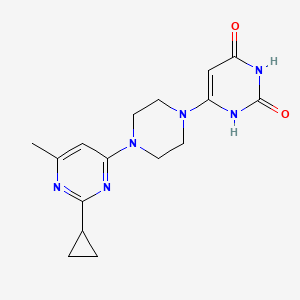

Synthesis Analysis

The synthesis of this compound involves the condensation of 2-(2-methoxyphenyl)acetic acid with 2-oxopyrimidin-1(2H)-yl)ethylamine . The reaction proceeds through an amide bond formation, resulting in the desired product. Detailed synthetic routes and conditions can be found in relevant literature .

Molecular Structure Analysis

The molecular structure of 2-(2-methoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide consists of a pyrazole ring, a cyclopentyl group, and an ethyl carboxylate moiety. The methoxyphenyl substituent enhances its lipophilicity, potentially affecting its pharmacokinetics .

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including hydrolysis, oxidation, and nucleophilic substitutions. Investigating its reactivity under different conditions is crucial for understanding its behavior .

Physical And Chemical Properties Analysis

- Stability : Assessing its stability under different conditions (e.g., pH, temperature) is critical for pharmaceutical applications .

Applications De Recherche Scientifique

Polymer Electrolytes for Energy Storage

This compound is utilized in the synthesis of single-ion conducting polymer electrolytes (SIPEs). These SIPEs, when combined with polymers like poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP), result in composite membranes with high thermal stability and mechanical strength. Such membranes exhibit high ionic conductivity and are compatible with lithium metal electrodes, making them suitable for use in lithium metal batteries (LMBs) .

Self-healing Polyurethane Hydrogels

The compound’s derivatives are integral in creating polyurethane hydrogels with self-healing properties. By incorporating ureido-pyrimidinone (UPy) units that engage in quadruple hydrogen bonding, these hydrogels can autonomously repair incisions or cracks at ambient temperatures without external stimuli. They are highly deformable and possess excellent mechanical properties, making them ideal for biomedical applications .

Dynamic Hydrogels for Cell Transplantation

A derivative of this compound is used to fabricate dynamic hydrogels that can modulate transplanted cell retention. The hydrogels are synthesized by polymerizing bioactive gelatin methacrylate (GelMA) with other monomers, resulting in a hybrid branched copolymer. This material is particularly useful in tissue engineering and regenerative medicine .

Protecting Groups in Organic Synthesis

2-Methoxyphenyl isocyanate, a related compound, serves as a chemoselective multitasking reagent for amine protection/deprotection sequences in organic synthesis. The stability of the urea linkage under various conditions is advantageous for such protecting groups, allowing for the regeneration of free amines after deprotection .

Polymer Electrolyte for Lithium-Ion Batteries

The compound is involved in the development of flexible, self-healing, and highly stretchable polymer electrolytes for lithium-ion batteries. These electrolytes, featuring quadruple hydrogen bonding, enhance the mechanical properties and durability of the batteries, contributing to safer and more efficient energy storage solutions .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)-N-[2-(2-oxopyrimidin-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-21-13-6-3-2-5-12(13)11-14(19)16-8-10-18-9-4-7-17-15(18)20/h2-7,9H,8,10-11H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTOMRMEUZXXOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)NCCN2C=CC=NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyphenyl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyano-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2919920.png)

![1-(6-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2919922.png)

![2-(1-(2-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2919927.png)

![N-(2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)prop-2-enamide](/img/structure/B2919933.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2919938.png)

![N-[2-(4-chlorophenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2919940.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2919941.png)